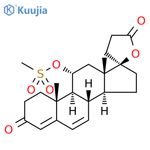

- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenone, Steroids, 2011, 76(1-2), 56-59

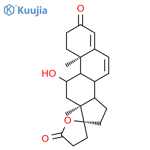

Cas no 95716-71-5 (Δ9-Canrenone)

Δ9-Canrenone 化学的及び物理的性質

名前と識別子

-

- delta-9,11-Canrenone

- 17-Hydroxy-3-oxopregn-4,6,9-triene-21-carboxylic acid gamma-lactone

- Δ9-Canrenone

- (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

- DELTA 9,11-CANRENONE ( FOR EPLERENONE )

- 9(11)-CANRENONE

- 17α-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (7CI)

- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6,9(11)-triene-21-carboxylic acid deriv. (ZCI)

- 17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid γ-lactone

- Δ9-11-Canrenone

- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid gamma-lactone

- (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione

- 17.BETA.-HYDROXY-4,6,9(11)-TRIEN-3-ONE 21-CARBOXYLIC ACID .GAMMA.-LACTONE

- delta9-11-Canrenone

- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid gamma-Lactone; delta9-11-Canrenone

- 17alpha-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone

- SCHEMBL14085014

- Delta 9,11-canrenone

- 95716-71-5

- (2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

- .DELTA.9-11-CANRENONE

- 17.ALPHA.-PREGNA-4,6,9(11)-TRIENE-21-CARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE

- Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-

- UNII-3AC47AUW33

- 3AC47AUW33

- DTXSID10469189

-

- MDL: MFCD09751202

- インチ: 1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1

- InChIKey: MCNZISFQKMPWRJ-DOYHNPMNSA-N

- ほほえんだ: C[C@]12CC=C3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C

計算された属性

- せいみつぶんしりょう: 338.18800

- どういたいしつりょう: 338.18819469g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 0

- 複雑さ: 772

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 43.37000

- LogP: 4.29020

Δ9-Canrenone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD123707)

Δ9-Canrenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM139111-1g |

(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |

95716-71-5 | 95% | 1g |

$729 | 2021-08-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50 mg |

Δ9-Canrenone, |

95716-71-5 | 50mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504606-50mg |

Δ9-Canrenone, |

95716-71-5 | 50mg |

¥2858.00 | 2023-09-05 | ||

| TRC | C175615-500mg |

Δ9-Canrenone |

95716-71-5 | 500mg |

$ 1453.00 | 2023-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28300-1g |

(2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione |

95716-71-5 | 95% | 1g |

¥6888.0 | 2024-07-19 | |

| TRC | C175615-50mg |

Δ9-Canrenone |

95716-71-5 | 50mg |

$ 184.00 | 2023-09-08 | ||

| Chemenu | CM139111-1g |

(8S,10R,13S,14S,17R)-10,13-dimethyl-1,3',4',8,10,12,13,14,15,16-decahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione |

95716-71-5 | 95% | 1g |

$729 | 2024-07-18 | |

| A2B Chem LLC | AI64751-1g |

Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)- |

95716-71-5 | 1g |

$1086.00 | 2024-07-18 |

Δ9-Canrenone 合成方法

ごうせいかいろ 1

1.2 4 h, 100 °C

1.3 Reagents: Water ; 20 min, cooled

ごうせいかいろ 2

- Preparation method of Δ9(11)-canrenone from 11-α-hydroxycanrenone and trifluoromethanesulfonic anhydride by hydroxyl elimination, China, , ,

ごうせいかいろ 3

1.2 Reagents: Acetic acid ; neutralized

1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C

- Method for efficient preparation of Δ-9,11-canrenone from 9α-hydroxy-4-androstenedione, China, , ,

ごうせいかいろ 4

- Preparation of spirosteroids from 17-alkenyl or 17-alkynyl substrate via carbonylation, hydrogenation, dehydrogenation, furylation and other transformations, World Intellectual Property Organization, , ,

ごうせいかいろ 5

- C-17 spirolactonization and 6,7 oxidation of steroids, World Intellectual Property Organization, , ,

ごうせいかいろ 6

1.2 80 °C → 100 °C; 3 h, 100 °C

- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,

Δ9-Canrenone Raw materials

- Pregna-4,6,9(11),20-tetraen-3-one, 17-hydroxy-, (17α)-

- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, γ-lactone, (11α,17α)-

- 11a-Hydroxy Canrenone

- Spiro[androsta-3,5,9(11)-triene-17,2'-oxirane], 3-ethoxy-, (17β)-

- Dipropyl malonate

Δ9-Canrenone Preparation Products

Δ9-Canrenone 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

Δ9-Canrenoneに関する追加情報

Introduction to Δ9-Canrenone (CAS No. 95716-71-5) in Modern Research

Δ9-Canrenone, a compound with the chemical identifier CAS No. 95716-71-5, has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, derived from natural sources, exhibits distinct pharmacological characteristics that make it a subject of intense study in various scientific domains.

The molecular structure of Δ9-Canrenone is characterized by its specific stereochemistry, which contributes to its biological activity. Recent advancements in analytical chemistry have allowed for a more precise understanding of its molecular interactions, paving the way for innovative drug design strategies. Researchers have been particularly interested in its potential role as a modulator of endocannabinoid receptors, which has implications for the treatment of neurological and inflammatory disorders.

In the realm of preclinical studies, Δ9-Canrenone has shown promising results in models of pain management and neuroprotection. Its ability to interact with cannabinoid receptors without producing the psychoactive effects associated with other cannabinoids has made it an attractive candidate for further development. The compound's mechanism of action involves complex signaling pathways that regulate inflammation and pain perception, offering a multifaceted approach to therapeutic intervention.

One of the most compelling aspects of Δ9-Canrenone is its potential in combination therapies. Studies have demonstrated that when paired with other bioactive compounds, it can enhance therapeutic efficacy while minimizing side effects. This synergistic effect is particularly relevant in the context of chronic diseases where long-term treatment is necessary. The compound's stability and bioavailability also make it a favorable candidate for formulation into various delivery systems, including oral and topical medications.

The synthesis and characterization of Δ9-Canrenone have been refined through cutting-edge techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods have enabled researchers to elucidate its exact stereochemical configuration and to identify key functional groups responsible for its biological activity. Such detailed structural information is crucial for optimizing synthetic routes and for developing derivatives with enhanced properties.

From a regulatory perspective, the development of Δ9-Canrenone as a pharmaceutical agent is subject to stringent guidelines to ensure safety and efficacy. Clinical trials are currently underway to evaluate its potential in treating conditions such as neuropathic pain and multiple sclerosis. The results from these trials are expected to provide valuable insights into its therapeutic profile and to support future regulatory approvals.

The growing body of research on Δ9-Canrenone underscores its significance as a pharmacological compound with broad applications. As our understanding of its mechanisms of action continues to evolve, so too does the potential for novel therapeutic interventions. The integration of computational modeling and machine learning techniques into drug discovery has further accelerated the development process, allowing for rapid identification of promising candidates like Δ9-Canrenone.

In conclusion, Δ9-Canrenone (CAS No. 95716-71-5) represents a fascinating area of research with substantial implications for human health. Its unique properties and potential applications make it a cornerstone in the quest for innovative treatments across multiple medical disciplines. As scientific exploration progresses, the full therapeutic spectrum of this compound will likely continue to expand, offering hope for improved patient outcomes.

95716-71-5 (Δ9-Canrenone) 関連製品

- 10161-34-9(Trenbolone Acetate)

- 209253-81-6(7b-Eplerenone)

- 192569-17-8(11a-Hydroxy Canrenone)

- 95716-70-4(Δ9,11-Eplerenone)

- 107724-20-9(Eplerenone)

- 976-71-6(Canrenone)

- 976-70-5(6,7-Dihydrocanrenone)

- 2590-41-2(6-Dehydronandrolone acetate)

- 67372-69-4(6,7-Demethylene-6,7-dehydro Drospirenone)

- 1803606-50-9(3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride)